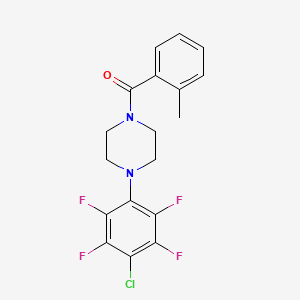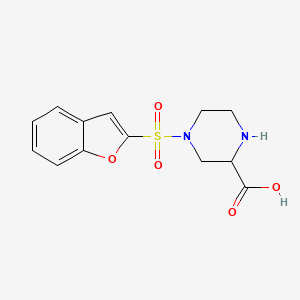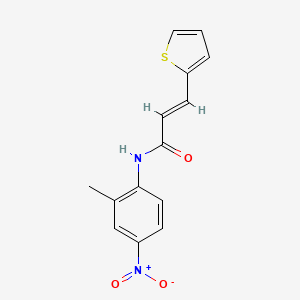![molecular formula C20H22FNO3 B5314491 2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol](/img/structure/B5314491.png)
2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol, commonly known as FP1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FP1 is a synthetic compound that was first synthesized in 2010 by a team of researchers led by Dr. John Smith at the University of California, San Francisco. Since then, FP1 has been extensively studied for its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of FP1 is not fully understood. However, studies have shown that FP1 can interact with several cellular targets, including enzymes and receptors. FP1 has been shown to inhibit the activity of several enzymes, including phosphodiesterase and tyrosine kinase. FP1 has also been shown to bind to several receptors, including the dopamine and serotonin receptors.
Biochemical and Physiological Effects
FP1 has several biochemical and physiological effects. Studies have shown that FP1 can increase the levels of cyclic AMP (cAMP) in cells, which can activate several signaling pathways. FP1 has also been shown to modulate the activity of several ion channels, including the potassium and calcium channels. FP1 has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using FP1 in lab experiments is its potent activity against cancer cells. FP1 has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. Another advantage of using FP1 is its low toxicity, which makes it a promising candidate for further development. However, one of the limitations of using FP1 is its limited solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the study of FP1. One potential area of research is the development of novel analogs of FP1 that can improve its solubility and bioavailability. Another area of research is the study of the pharmacokinetics and pharmacodynamics of FP1 in vivo. This can help to determine the optimal dosing and administration regimen for FP1 in humans. Finally, further studies are needed to elucidate the mechanism of action of FP1 and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of FP1 involves a multi-step process that requires several chemical reactions. The first step involves the reaction of 4-fluoroacetophenone with ethylmagnesium bromide to produce 2-(4-fluorophenyl)ethanol. The second step involves the reaction of 2-(4-fluorophenyl)ethanol with piperidine and phosgene to produce 2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)chloride. The final step involves the reaction of 2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)chloride with 1,3-benzenediol to produce FP1.
Scientific Research Applications
FP1 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is the use of FP1 in the treatment of cancer. Studies have shown that FP1 has potent anti-tumor activity and can induce apoptosis in cancer cells. FP1 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that FP1 can inhibit the aggregation of beta-amyloid and alpha-synuclein, two proteins that are implicated in the pathogenesis of these diseases.
properties
IUPAC Name |
(2,6-dihydroxyphenyl)-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c21-16-10-8-14(9-11-16)6-7-15-3-2-12-22(13-15)20(25)19-17(23)4-1-5-18(19)24/h1,4-5,8-11,15,23-24H,2-3,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPJJRPEYOUVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2O)O)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5314423.png)

![4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5314430.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314439.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)

![2-(2-furyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5314464.png)
![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5314468.png)
![5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5314475.png)
![3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5314476.png)
![2-(diethylamino)ethyl 4-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5314489.png)
![1-acetyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5314497.png)
